

The Structure-Activity Relationship of Xanthine Oxidase Inhibitor-10: A Technical Overview

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Compound of Interest

Compound Name: Xanthine oxidase-IN-10

Cat. No.: B15578321

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Introduction

Xanthine oxidase (XO) is a critical enzyme in purine metabolism, catalyzing the oxidation of hypoxanthine to xanthine and subsequently to uric acid. Elevated levels of uric acid, a condition known as hyperuricemia, are a key factor in the pathogenesis of gout and are associated with other health issues, including kidney disease and cardiovascular complications. Consequently, the inhibition of xanthine oxidase is a well-established therapeutic strategy for managing hyperuricemia and gout. **Xanthine oxidase-IN-10**, a novel inhibitor identified through virtual screening, presents a promising scaffold for the development of new anti-hyperuricemic agents. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of **Xanthine oxidase-IN-10** and its analogs, detailed experimental protocols for its evaluation, and a visual representation of its mechanism of action and the experimental workflow.

Core Compound Profile: Xanthine Oxidase-IN-10

Xanthine oxidase-IN-10, also referred to as XO8 analog, is identified as (5Z)-5-benzylidene-2-imino-1,3-thiazolidin-4-one. It belongs to a class of non-purine analogs designed to inhibit xanthine oxidase. The discovery of this compound was part of a virtual screening effort to identify novel chemical scaffolds for XO inhibition.^[1]

Property	Value
IUPAC Name	(5Z)-5-benzylidene-2-imino-1,3-thiazolidin-4-one
Molecular Formula	C ₁₀ H ₈ N ₂ OS
Molecular Weight	204.25 g/mol
CAS Number	851429-65-7

Structure-Activity Relationship (SAR)

Due to the limited availability of the full primary research article detailing the complete SAR of the **Xanthine oxidase-IN-10** series, this section presents a summary of SAR based on published data for analogous thiazolidinone and thiazolidine-2-thione derivatives as xanthine oxidase inhibitors. The most active compound from the initial screening that included **Xanthine oxidase-IN-10** was identified as XO-33 with an IC₅₀ of 23.3 nM.

Studies on similar series of compounds reveal key structural features that influence inhibitory potency against xanthine oxidase. The following table summarizes the inhibitory activities of representative thiazolidine-2-thione derivatives.

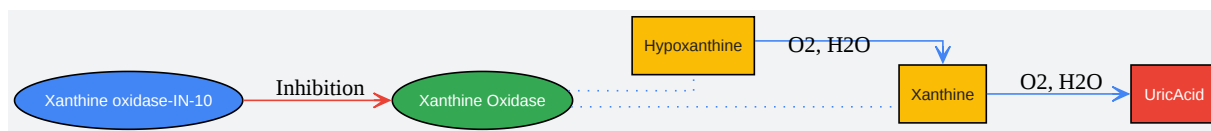
Compound ID	R Group	IC ₅₀ (μM)
6a	2-fluorophenyl	12.51
6b	3-fluorophenyl	8.73
6c	4-fluorophenyl	5.19
6d	2-chlorophenyl	10.28
6e	3-chlorophenyl	7.66
6f	4-chlorophenyl	4.82
6j	4-bromophenyl	4.17
6k	4-iodophenyl	3.56
Allopurinol	(Reference)	8.97

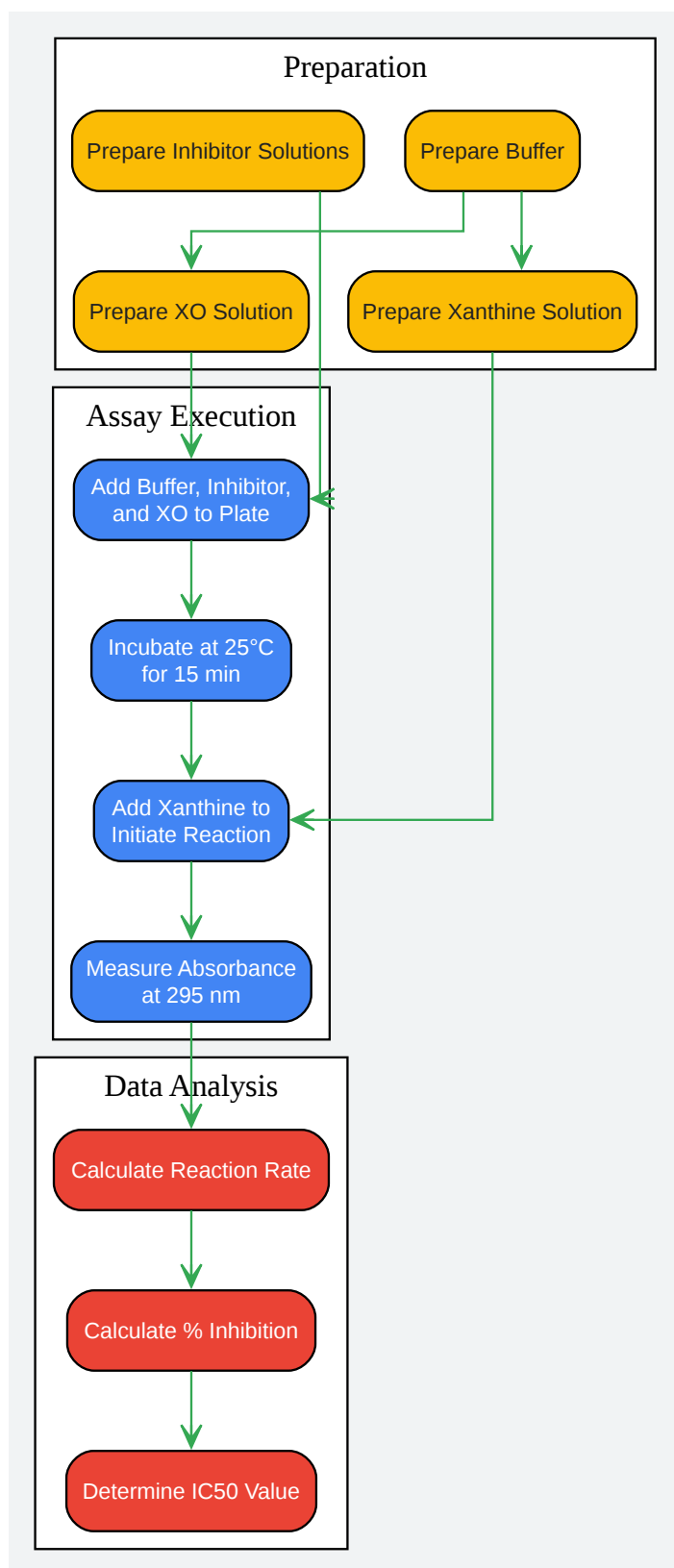
Data extracted from a study on analogous thiazolidine-2-thione derivatives.

The data suggests that for this series of analogs, the presence and position of a halogen on the phenyl ring significantly impact the inhibitory activity. Generally, electron-withdrawing groups at the para-position of the phenyl ring enhance the inhibitory effect. The potency increases with the size of the halogen at the para-position ($I > Br > Cl > F$). This indicates that the nature and substitution pattern of the aromatic ring are critical for the interaction with the active site of xanthine oxidase.

Mechanism of Action and Signaling Pathway

Xanthine oxidase catalyzes the final two steps of purine catabolism. By inhibiting this enzyme, **Xanthine oxidase-IN-10** and its analogs reduce the production of uric acid, thereby lowering its concentration in the blood and preventing the formation of urate crystals.





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References

- 1. researchgate.net [researchgate.net]
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